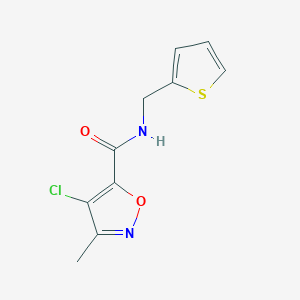![molecular formula C16H22ClNO2 B4543982 1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperidine](/img/structure/B4543982.png)
1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperidine
Descripción general
Descripción
Synthesis Analysis
Synthesis of structurally similar compounds often involves multistep reactions, starting from basic chemical precursors to achieve the desired molecular framework. The synthesis of related piperidine derivatives involves a sequence of chemical reactions, including acylation, sulfonation, and substitution, to yield key intermediates and final products. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, was accomplished through a three-step process from piperidin-4-ylmethanol, demonstrating the complexity and precision required in synthesizing such compounds (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated using X-ray crystallography, revealing intricate details about their conformation and interactions. For instance, the molecular structure of related compounds has been determined, showing how hydrogen bonding and π-interactions play a crucial role in stabilizing the molecular and crystal structure (Khan et al., 2013).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, underpinning their versatile chemical properties. Reactions such as the Mannich reaction have been employed in synthesizing piperazine derivatives, showcasing the chemical reactivity and potential applications of piperidine-based compounds in creating complex molecular structures with significant biological activities (Prabawati, 2016).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. For related compounds, crystallographic studies reveal their solid-state structure, providing insights into their physical properties and how they influence the compound's stability and reactivity (Aydinli et al., 2010).
Chemical Properties Analysis
The chemical properties of "1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperidine" and related compounds are defined by their functional groups, which determine their reactivity, polarity, and interaction with other molecules. Studies on similar compounds highlight the importance of understanding these chemical properties for predicting reactivity and potential applications in synthesis and medicinal chemistry (Zhou et al., 1999).
Propiedades
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-1-piperidin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-13-12-14(17)7-8-15(13)20-11-5-6-16(19)18-9-3-2-4-10-18/h7-8,12H,2-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRDOZZWZGOJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-2-methylphenoxy)butanoyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4543908.png)
![{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B4543916.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4543924.png)



![3-{4-oxo-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4543951.png)
![N-cyclobutyl-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4543958.png)
![9-tert-butyl-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4543967.png)
![3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543971.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide](/img/structure/B4543980.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4543986.png)
![methyl {5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4543992.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4543999.png)